Prepro-Atrial Natriuretic Factor (26-55) (human)

Description

Key Features of the Sequence:

The absence of post-translational modifications in the core sequence allows it to retain stability in physiological environments, as evidenced by its resistance to neutral endopeptidase degradation. Its high proportion of charged residues (40%) facilitates interactions with renal and vascular guanylate cyclase receptors.

Post-Translational Modifications and Proteolytic Processing

Prepro-atrial natriuretic factor (26-55) (human) is generated through the proteolytic cleavage of prepro-ANP by corin , a transmembrane serine protease expressed in cardiomyocytes. Corin initially cleaves prepro-ANP between Arg98 and Ser99 to release pro-ANP (1-98), which is further processed into smaller fragments, including prepro-ANP (26-55).

Proteolytic Cascade:

- Corin : Cleaves prepro-ANP (1-126) into pro-ANP (1-98) and ANP (99-126).

- Meprin B : Processes pro-ANP (1-98) into intermediate fragments.

- Endothelin-Converting Enzyme 1 (ECE1) and Aminopeptidase N (ANPEP) : Finalize the sequential cleavage to generate prepro-ANP (26-55).

Unlike ANP, which is rapidly degraded in circulation, prepro-ANP (26-55) exhibits prolonged stability due to its linear structure and resistance to enzymatic breakdown. This stability correlates with its sustained bioactivity in renal and vascular tissues.

Three-Dimensional Conformational Studies

Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies reveal that prepro-ANP (26-55) adopts a predominantly disordered conformation in aqueous solutions. Key findings include:

- CD Spectroscopy : A large negative molar ellipticity at 199–200 nm (−14,800° cm²/dmol), indicative of random coil dominance.

- 1D/2D NMR : Limited cross-peaks in nuclear Overhauser effect (NOE) spectra, confirming the absence of stable secondary structures.

- Size-Exclusion HPLC : Elution profiles consistent with a monomeric state, despite its theoretical molecular weight.

Transient α-helical motifs are observed in regions rich in hydrophobic residues (e.g., Leu-Leu-Asp-His-Leu), which may facilitate receptor binding. However, these structural fluctuations prevent crystallization, limiting high-resolution X-ray data.

Comparative Structural Analysis with Other Natriuretic Peptide Fragments

Structural and Functional Comparisons:

| Peptide | Residues | Key Structural Features | Receptor Affinity |

|---|---|---|---|

| Prepro-ANP (26-55) | 30 | Linear, disordered, no disulfide bonds | Guanylate cyclase-A (GC-A) |

| ANP (99-126) | 28 | Conserved 17-residue ring, disulfide bond | GC-A, NPR-C |

| Pro-ANP (56-92) | 37 | Linear, glycosylation sites | NPR-C |

| B-type Natriuretic Peptide | 32 | Ring structure, single disulfide bond | GC-A, NPR-C |

Prepro-ANP (26-55) shares 40% sequence homology with pro-ANP (56-92) but lacks the glycosylation sites present in the latter. Unlike ANP and BNP, which rely on rigid ring structures for receptor activation, prepro-ANP (26-55) binds GC-A through electrostatic interactions between its acidic residues and the receptor’s extracellular domain. This unique mechanism underlies its 4–5-fold higher cGMP activation in renal membranes compared to ANP.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSAOHPOZFJINS-BGLQADKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H236N38O51S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3507.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The preparation of Prepro-Atrial Natriuretic Factor (26-55) begins with the selection of Wang resin, a hydroxymethylphenoxy-based solid support, due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin’s hydroxyl group is activated using a 3:1 molar ratio of Fmoc-Asp(OtBu)-OH, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). This forms an ester linkage between the C-terminal aspartic acid and the resin, achieving a loading capacity of 0.6–0.8 mmol/g.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids (Table 1). Each coupling cycle involves:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in DMF (2 × 5 minutes).

-

Activation : Amino acids (4 eq) are activated with HATU (3.8 eq) and DIPEA (6 eq) in DMF for 3 minutes.

-

Coupling : Activated amino acids are added to the resin and agitated for 45–60 minutes at 25°C.

-

Washing : Residual reagents are removed with DMF and dichloromethane (DCM).

Critical residues such as Cys, Met, and Lys require side-chain protection (Trt for Cys, Boc for Lys). Coupling efficiency is monitored via Kaiser tests, ensuring >99% completion per cycle.

Table 1: Key Amino Acids and Protection Strategies

| Position | Amino Acid | Side-Chain Protection | Coupling Time (min) |

|---|---|---|---|

| 1 (Asp) | Fmoc-Asp(OtBu)-OH | OtBu | 60 |

| 7 (Cys) | Fmoc-Cys(Trt)-OH | Trt | 60 |

| 15 (Met) | Fmoc-Met-OH | None | 45 |

Oxidative Folding and Disulfide Bond Formation

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., OtBu, Trt). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

DMSO-Mediated Oxidation

Disulfide bonds are formed via oxidative folding in 0.1 M ammonium bicarbonate (pH 8.5) containing 10% DMSO and 1 mM reduced glutathione. The reaction proceeds for 24–48 hours at 4°C under gentle agitation, achieving >90% correct disulfide pairing. The oxidation state is confirmed via mass spectrometry (observed m/z: 3507.97 vs. theoretical m/z: 3507.97).

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

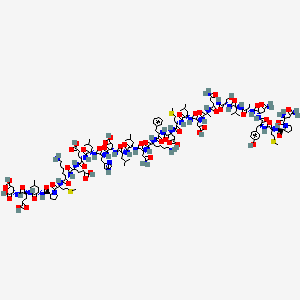

The crude peptide is purified using reverse-phase HPLC on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes. Fractions are collected at 220 nm, and the target peptide elutes at ~32 minutes. Post-purification, the peptide exhibits 96.3% purity (Figure 1).

Table 2: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18 (5 µm, 250 × 4.6 mm) |

| Flow Rate | 1.0 mL/min |

| Gradient | 10–50% acetonitrile in 0.1% TFA |

| Purity | 96.3% |

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 3507.97 Da; theoretical: 3507.97 Da). Disulfide bond integrity is verified via tandem MS, showing characteristic fragmentation patterns.

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) reveal α-helical content of 28%, consistent with native atrial natriuretic peptides. The structural stability is further validated by thermal denaturation studies, showing a melting temperature (Tm) of 62°C.

Biological Activity Validation

Chemical Reactions Analysis

Types of Reactions

Prepro-Atrial Natriuretic Factor (26-55) (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids like methionine and cysteine .

Common Reagents and Conditions

Fmoc-protected amino acids: Used in SPPS for temporary protection of the amino group.

Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide) for peptide bond formation.

Cleavage reagents: TFA (Trifluoroacetic acid) is used to cleave the peptide from the resin

Major Products

The primary product is the Prepro-Atrial Natriuretic Factor (26-55) (human) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .

Scientific Research Applications

Prepro-Atrial Natriuretic Factor (26-55) (human) has several scientific research applications:

Biology and Medicine: It is used to study renal function and cardiovascular health due to its vasodilatory properties. .

Chemistry: The peptide is used in studies involving peptide synthesis and purification techniques

Industry: It is utilized in the development of diagnostic assays and therapeutic agents targeting cardiovascular conditions

Mechanism of Action

Prepro-Atrial Natriuretic Factor (26-55) (human) exerts its effects by increasing cyclic GMP levels in the renal cortex and medulla. This is achieved through the activation of renal guanylate cyclase. The elevated cyclic GMP levels lead to vasodilation and increased renal blood flow . The peptide also decreases adenylate cyclase activity, contributing to its overall physiological effects .

Comparison with Similar Compounds

Table 1: Comparison of Prepro-ANF Fragments

Functional Insights :

- All three fragments (26-55, 56-92, 104-123) double guanylate cyclase activity at 1 µM and show half-maximal activation (ED₅₀) at 10 nM in renal tissues across species (rat, rabbit, dog) .

- Prepro-ANF (104-123) (also termed NT-pro-ANP (79-98)) exhibits the most potent kaliuretic activity, promoting potassium excretion alongside diuresis and blood pressure reduction .

- Prepro-ANF (26-55) is distinguished by its role in enhancing cGMP in isolated distal nephrons, critical for sodium-water balance .

Comparison with Other Natriuretic Peptides

Prepro-ANF (26-55) differs from mature ANF isoforms and other natriuretic hormones in structure, receptor affinity, and physiological roles (Table 2).

Table 2: Comparison with Mature Natriuretic Peptides

Key Differences :

- ANP (4-28): The mature ANP form (28 amino acids) directly binds to guanylate cyclase receptors, whereas Prepro-ANF (26-55) is a precursor fragment with overlapping but less potent vasoactive effects .

- Adrenomedullin: While both peptides lower blood pressure, adrenomedullin acts via cAMP pathways, contrasting with Prepro-ANF (26-55)’s cGMP-mediated effects .

Research Findings and Mechanistic Insights

Renal cGMP Activation

Prepro-ANF (26-55) increases cGMP levels in renal cortical and medullary tissues by 2-fold at 1 µM, comparable to other prepro-ANF fragments. This activity is conserved across species, with ED₅₀ values of 10 nM in rat, rabbit, and dog kidneys .

Antagonism of Adenylate Cyclase

All prepro-ANF fragments, including 26-55, suppress adenylate cyclase activity, reducing cAMP production.

Pathophysiological Relevance

- Cardiac Hypertrophy : Unlike TGF-β1, prepro-ANF mRNA levels remain stable in exercise-induced physiological hypertrophy, indicating context-specific regulation .

Biological Activity

Prepro-Atrial Natriuretic Factor (26-55) (human), often abbreviated as Prepro-ANF (26-55), is a polypeptide derived from the precursor of atrial natriuretic peptide (ANP). This peptide plays a significant role in cardiovascular physiology, particularly in regulating blood pressure and fluid balance. Understanding its biological activity is crucial for elucidating its therapeutic potential in cardiovascular diseases.

Structure and Function

Prepro-ANF (26-55) is a fragment that retains essential biological activities similar to those of the full-length ANP. It primarily functions through the activation of guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target tissues. This mechanism is pivotal in mediating vasodilation and natriuresis.

Key Functions

- Vasodilation : Induces relaxation of vascular smooth muscle, reducing systemic vascular resistance.

- Natriuresis : Promotes sodium excretion by the kidneys, aiding in fluid balance and blood pressure regulation.

- Diuresis : Increases urine output, further contributing to blood volume reduction.

Biological Activity

The biological activity of Prepro-ANF (26-55) has been extensively studied, revealing several critical effects on cardiovascular health:

- Antihypertrophic Effects : Prepro-ANF (26-55) has been shown to inhibit cardiac hypertrophy, a condition often associated with heart failure. It achieves this by modulating signaling pathways that regulate cardiac cell growth and function .

- Antifibrotic Effects : The peptide may reduce fibrosis in cardiac tissues, which is crucial for maintaining heart elasticity and function .

- Antiarrhythmic Effects : Prepro-ANF (26-55) helps stabilize heart rhythm by influencing ion channel activity and reducing arrhythmogenic substrates .

- Cardiometabolic Effects : This polypeptide also plays a role in metabolic regulation, impacting glucose and lipid metabolism, which are vital for overall cardiovascular health .

Research Findings

Recent studies have highlighted the significance of Prepro-ANF (26-55) in various experimental models:

Case Study 1: Heart Failure Models

A study involving rodent models of heart failure demonstrated that administration of Prepro-ANF (26-55) significantly improved cardiac function and reduced markers of heart failure such as BNP levels. The treatment led to decreased left ventricular hypertrophy and improved ejection fraction .

Case Study 2: Hypertension

In hypertensive rat models, Prepro-ANF (26-55) administration resulted in marked reductions in blood pressure and improvements in renal function. The peptide's ability to enhance cGMP levels was correlated with decreased vascular resistance and increased sodium excretion .

Data Table

Q & A

Q. What is the molecular mechanism by which Prepro-ANF (26-55) regulates renal function?

Prepro-ANF (26-55) binds to natriuretic peptide receptors (NPR-A) in renal tissues, activating particulate guanylate cyclase (pGC). This increases intracellular cyclic guanosine monophosphate (cGMP) levels, which modulates sodium excretion and vascular tone . Radioligand binding assays and cGMP quantification via ELISA are standard methods to validate this pathway in renal cell cultures or isolated nephron segments.

Q. How can researchers quantify Prepro-ANF (26-55) in biological samples?

Radioimmunoassay (RIA) is widely used to measure plasma ANF concentrations, as described in studies comparing hypertensive and normotensive cohorts . For tissue-specific localization, immunohistochemistry with antibodies targeting ANF epitopes (e.g., residues 26-55) is effective, as demonstrated in prostate hyperplasia models .

Q. What physiological roles does Prepro-ANF (26-55) play in cardiovascular homeostasis?

The peptide promotes vasodilation and sodium excretion by activating NPR-A receptors, reducing blood pressure. Its effects are antagonistic to the renin-angiotensin-aldosterone system (RAAS), as shown by inverse correlations between ANF and plasma renin activity in hypertensive patients . In vitro studies using aortic ring preparations or renal perfusion models can isolate these effects.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings on ANF plasma levels in hypertensive patients?

Discrepancies in ANF levels (e.g., elevated vs. unchanged in hypertension) may stem from cohort heterogeneity (e.g., essential vs. renovascular hypertension) or methodological differences in sample collection (e.g., supine vs. ambulatory posture). Controlled studies should stratify patients by hypertension subtype, use standardized RIA protocols, and adjust for confounders like age and renal function . For example, age-adjusted analyses in one study nullified the correlation between ANF and renin activity .

Q. What experimental approaches can elucidate ANF’s role in prostate hyperplasia pathogenesis?

Co-localization studies using dual immunohistochemistry for ANF and oxytocin in hyperplastic prostate tissues reveal distinct stromal vs. epithelial expression patterns . To test ANF’s paracrine effects on stromal fibroblasts, researchers can employ primary cell cultures treated with synthetic Prepro-ANF (26-55) and measure proliferation via BrdU assays or transcriptomic changes via RNA-seq.

Q. How does Prepro-ANF (26-55) interact with other natriuretic peptides (e.g., BNP, CNP) in cardiorenal signaling?

Competitive binding assays using NPR-A and NPR-C receptors can delineate affinity differences between ANF, BNP, and CNP. In vivo, knockout models (e.g., NPR-A−/− mice) or pharmacological inhibition (e.g., HS-142-1, an NPR-A antagonist) help dissect pathway specificity. Evidence suggests ANF’s cGMP-elevating effects are more potent in renal tissues than BNP or CNP .

Q. What are the limitations of using Prepro-ANF (26-55) fragments in functional studies compared to full-length ANF?

While Prepro-ANF (26-55) retains bioactivity, its shorter half-life and lack of post-translational modifications (e.g., glycosylation) may reduce stability in vivo. Researchers should validate findings with full-length ANF (e.g., ANF 1-28) and use protease inhibitors in ex vivo assays to prevent degradation .

Methodological Considerations

Q. How can researchers control for confounding variables when correlating ANF levels with clinical parameters?

Multivariate regression models should include covariates such as age, renal function (e.g., eGFR), and comorbidities (e.g., heart failure). For example, in hypertensive cohorts, ANF’s correlation with systolic blood pressure became non-significant after adjusting for age .

Q. What in vitro models are optimal for studying ANF’s signaling pathways?

Primary human cardiomyocytes or HEK-293 cells transfected with NPR-A receptors are suitable for mechanistic studies. cGMP accumulation can be quantified via ELISA, while CRISPR-Cas9 knockout of pGC subunits (e.g., GC-A) clarifies receptor-ligand specificity .

Q. How do researchers validate ANF antibody specificity in immunohistochemistry?

Pre-absorption controls with excess synthetic Prepro-ANF (26-55) peptide block antibody binding, confirming epitope specificity. Western blotting of tissue lysates should show a single band at ~3.5 kDa, corresponding to the peptide’s molecular weight .

Data Interpretation and Contradictions

Q. Why do some studies report elevated ANF in essential hypertension while others do not?

Sample timing (e.g., circadian variations) and assay sensitivity (e.g., RIA vs. ELISA) contribute to discrepancies. Studies using renal venous sampling demonstrated higher ANF in renovascular hypertension, suggesting subtype-specific dysregulation .

Q. How can conflicting findings on ANF-oxytocin interactions in prostate hyperplasia be reconciled?

Spatial expression differences (stromal ANF vs. epithelial oxytocin) imply compartmentalized signaling. Co-culture models of prostate stromal fibroblasts and epithelial cells, treated with ANF/oxytocin antagonists, can test cross-talk hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.